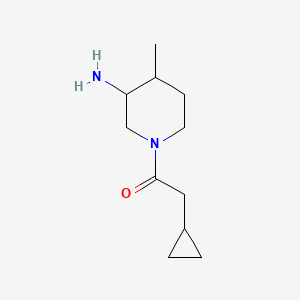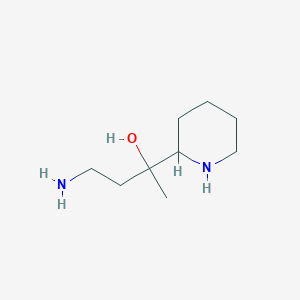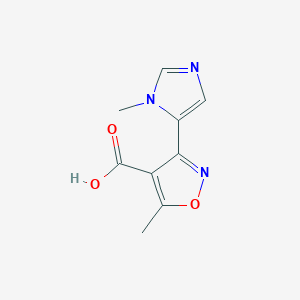
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and yields the desired triazole ring with high specificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the nitrile group, leading to different products.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another nitrogen-rich heterocycle with similar stability and reactivity.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Shares the triazole ring but differs in the side chain structure.
Uniqueness
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile is unique due to its specific combination of the triazole ring and the butanenitrile side chain. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C6H9N5 |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
4-(4-aminotriazol-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9N5/c7-3-1-2-4-11-9-5-6(8)10-11/h5H,1-2,4H2,(H2,8,10) |
Clave InChI |
QANJLYFYQJMUAX-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(N=C1N)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)

![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)

![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)





